molecular formula C20H23NO5S B2975385 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034259-54-4

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2975385
CAS No.: 2034259-54-4
M. Wt: 389.47
InChI Key: SBDYBDSGKXWVBY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-25-16-4-6-18-14(11-16)3-2-9-20(18,22)13-21-27(23,24)17-5-7-19-15(12-17)8-10-26-19/h4-7,11-12,21-22H,2-3,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDYBDSGKXWVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following components:

  • Tetrahydronaphthalene moiety : This structure is believed to contribute to the compound's biological activity.
  • Dihydrobenzofuran ring : This component may enhance the compound's pharmacological properties.

The molecular formula of the compound is C₁₈H₁₉N₁O₅S, with a molecular weight of approximately 353.41 g/mol.

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineIC₅₀ (μM)Reference
MCF-74.8
HT-295.3
TK-103.1

These findings suggest that the compound may selectively inhibit the growth of certain cancer cells while exhibiting low toxicity to normal cells.

Antioxidative Activity

In addition to its antiproliferative properties, this compound has demonstrated antioxidative effects. It was shown to significantly reduce oxidative stress markers in vitro compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural components may interact with cellular signaling pathways involved in proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : A study highlighted its selective cytotoxicity against MCF-7 cells with an IC₅₀ value of 4.8 μM . The study also noted the compound's ability to induce apoptosis in cancer cells.
  • Antioxidative Studies : Comparative analyses revealed that the compound exhibited superior antioxidative properties compared to traditional antioxidants in multiple assays .
  • Neuroprotective Potential : Preliminary investigations suggest that this compound may inhibit the formation of neurotoxic amyloid beta oligomers implicated in Alzheimer's disease . This indicates a potential application in neurodegenerative disease research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Known Applications
Target Compound Tetrahydronaphthalene + Dihydrobenzofuran Hydroxymethyl, Methoxy, Sulfonamide Undefined (hypothetical)
N-(5-(1H-Imidazol-4-yl)-...methanesulfonamide Tetrahydronaphthalene Imidazole, Sulfonamide Enzyme inhibition (speculative)
Flucarbazone Sodium (R1315) Triazolo-pyrimidine Trifluoromethyl, Sulfonamide Herbicide (ALS inhibitor)
Penoxsulam (R1314) Triazolo-pyrimidine Difluoroethoxy, Sulfonamide Herbicide (ALS inhibitor)

Table 2: Hypothetical Physicochemical Properties

Compound LogP (Predicted) Water Solubility (mg/mL) Bioavailability (Rule of 5 Compliance)
Target Compound 2.8 ~0.1 Moderate (3 violations: MW >500, HBD >5)
Flucarbazone Sodium 1.2 ~50 High (agricultural use, no compliance required)

Research Findings and Limitations

  • Structural Insights: The target compound’s fused bicyclic systems may confer rigidity and selective binding to hydrophobic pockets, but its high molecular weight (>500 Da) and hydrogen bond donors (e.g., hydroxyl groups) could limit oral bioavailability .
  • Functional Gaps: No direct evidence exists for its biological targets or synthetic routes. In contrast, Flucarbazone and Penoxsulam are well-characterized herbicides with established SAR (structure-activity relationship) profiles .
  • Synthetic Challenges : The tetrahydronaphthalene-dihydrobenzofuran linkage likely requires multi-step synthesis, increasing complexity compared to simpler sulfonamides.

5. Conclusion While N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide shares sulfonamide functionality with compounds like Flucarbazone and Penoxsulam, its unique scaffold suggests divergent applications. Current evidence is insufficient to define its exact role or advantages over analogs.

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